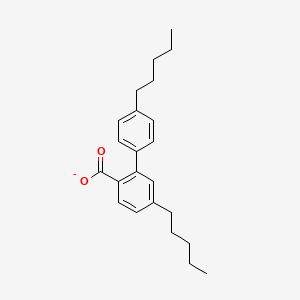
4-Pentylphenyl-4-pentylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentylphenyl-4-pentylbenzoate is an organic compound with the molecular formula C23H30O2. It is a nematic liquid crystal commonly used in optical electronics, particularly in liquid-crystal displays (LCDs) . The compound consists of a phenyl ring substituted with a pentyl group and esterified with 4-pentylbenzoic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Pentylphenyl-4-pentylbenzoate can be synthesized through an esterification reaction between 4-pentylphenol and 4-pentylbenzoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the ester bond formation .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentylphenyl-4-pentylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids and ketones.
Reduction: Yields alcohols.
Substitution: Results in halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
4-Pentylphenyl-4-pentylbenzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of liquid crystal behavior and phase transitions.
Biology: Investigated for its potential use in biosensors due to its liquid crystal properties.
Medicine: Explored for drug delivery systems where controlled release is essential.
Industry: Widely used in the production of LCDs and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 4-pentylphenyl-4-pentylbenzoate in liquid crystal applications involves its ability to align molecules in a specific orientation under an electric field. This alignment changes the optical properties of the material, allowing it to modulate light and display images . The molecular targets include the phenyl and benzoate groups, which interact with the electric field to induce the desired alignment .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentyl-4’-cyanobiphenyl: Another nematic liquid crystal with similar alignment properties but a different core structure.
4-Heptyl-4’-cyanobiphenyl: Similar in function but with a longer alkyl chain, affecting its phase transition temperatures.
Uniqueness
4-Pentylphenyl-4-pentylbenzoate is unique due to its dual pentyl substitution, which provides a balance between flexibility and rigidity, making it suitable for specific liquid crystal applications .
Propriétés
Formule moléculaire |
C23H29O2- |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
4-pentyl-2-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C23H30O2/c1-3-5-7-9-18-11-14-20(15-12-18)22-17-19(10-8-6-4-2)13-16-21(22)23(24)25/h11-17H,3-10H2,1-2H3,(H,24,25)/p-1 |
Clé InChI |
ABIVMAOWQLEHDW-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=C(C=CC(=C2)CCCCC)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)

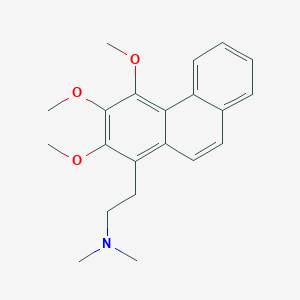
![2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one](/img/structure/B14006975.png)
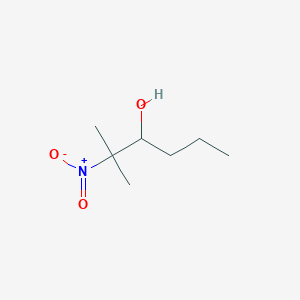
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)

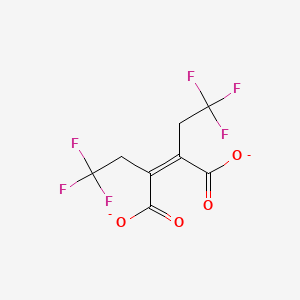

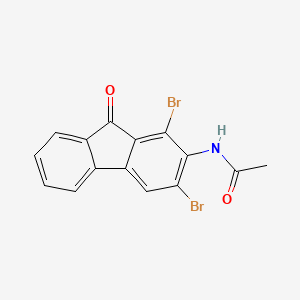
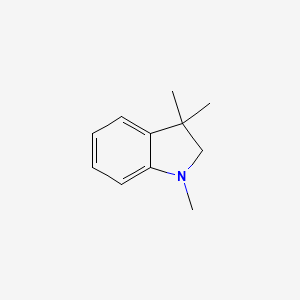
![Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate](/img/structure/B14007003.png)
![N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B14007006.png)

